PDGF-RTK Potency Comparison Versus the Non-Dimethoxy Styryl Analog (3-((E)-Styryl)-quinoline)
In a cell-free enzymatic assay measuring inhibition of human PDGF receptor phosphorylation, 6,7-Dimethoxy-3-((E)-styryl)-quinoline achieved an IC₅₀ of 5 nM, compared to 200 nM for the des-dimethoxy analog 3-((E)-styryl)-quinoline—both data points sourced from the same publication and curated in BindingDB under identical assay conditions [1][2]. This represents an approximately 40-fold potency enhancement attributable solely to the presence of the 6,7-dimethoxy substitution on the quinoline ring. The original SAR study explicitly noted that 6,7-dimethoxy groups were 'advantageous although not essential for potent inhibition of PDGF-RTK,' confirming that the dimethoxy motif is a significant but not obligatory potency driver [3].
| Evidence Dimension | PDGF receptor tyrosine kinase inhibition (cell-free phosphorylation assay) |
|---|---|
| Target Compound Data | IC₅₀ = 5 nM (range: 1–5 nM) |
| Comparator Or Baseline | 3-((E)-Styryl)-quinoline (CHEMBL65858): IC₅₀ = 200 nM |
| Quantified Difference | 40-fold greater potency (200 nM / 5 nM) |
| Conditions | Cell-free inhibition of human PDGF receptor phosphorylation; J Med Chem 37:2129-37 (1994); Rhône-Poulenc Rorer; curated by ChEMBL/BindingDB |
Why This Matters
This comparison isolates the contribution of the 6,7-dimethoxy groups to PDGF-RTK inhibitory potency, demonstrating that procurement of the non-dimethoxy analog would yield a compound with substantially weaker target engagement in the same assay system.
- [1] BindingDB Entry BDBM50039041. 6,7-Dimethoxy-3-((E)-styryl)-quinoline; CHEMBL70149. PDGF-RTK IC50: 5 nM. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50039041 View Source
- [2] BindingDB PrimarySearch_ki. 3-((E)-Styryl)-quinoline (BDBM50039053); CHEMBL65858. PDGF-RTK IC50: 200 nM. J Med Chem 37: 2129-37 (1994). http://bdb2.ucsd.edu/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=r20&reactant1=Platelet-derived+growth+factor+receptor+alpha%2Fbeta&reactant2=BDBM50039053&column=ki&startPg=0&Increment=50&submit=Search View Source
- [3] Maguire MP, Sheets KR, McVety K, Spada AP, Zilberstein A. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. J Med Chem. 1994 Jul 8;37(14):2129-37. doi: 10.1021/jm00040a003. PMID: 8035419. View Source
